molecular formula C7HF13 B14454224 1H-Perfluoro-1-heptene

1H-Perfluoro-1-heptene

Cat. No.: B14454224
M. Wt: 332.06 g/mol
InChI Key: RYSDCNCCQRHRHH-UHFFFAOYSA-N
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Description

1H-Perfluoro-1-heptene, also known as 1-Heptene, 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-, is a perfluorinated compound with the molecular formula C7F14 and a molecular weight of 350.0525 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Perfluoro-1-heptene typically involves the fluorination of heptene derivatives. One common method is the electrochemical fluorination (ECF) process, where heptene is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound .

Industrial production of this compound often involves large-scale ECF processes, which are optimized for high yield and purity. The reaction conditions typically include low temperatures and controlled current densities to ensure efficient fluorination and minimize side reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 1H-Perfluoro-1-heptene exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. These bonds also influence the compound’s interactions with other molecules, often leading to unique reactivity patterns . The molecular targets and pathways involved in its action are largely determined by its chemical structure and the specific context of its use .

Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13/c8-1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSDCNCCQRHRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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